Reticulol
Overview
Description
Reticulol is an isocoumarin derivative produced by certain species of Streptomyces. It is known for its ability to inhibit cyclic adenosine monophosphate phosphodiesterase and DNA topoisomerase I. This compound exhibits potent cytotoxicity against various cancer cell lines, including human lung tumor cells and mouse melanoma cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Reticulol can be synthesized through microbial fermentation using Streptomyces species. The biosynthetic pathway involves the use of polyacetate as the carbon skeleton and methionine as the source of the methoxy group . The fermentation process typically involves culturing the Streptomyces strain in a medium containing starch, glucose, soy bean meal, yeast extract, and various salts. The isocoumarins are then extracted from the broth filtrate using ethyl acetate at a specific pH .
Industrial Production Methods
Industrial production of this compound follows similar microbial fermentation techniques but on a larger scale. The fermentation conditions are optimized to maximize yield, and the extraction process is scaled up accordingly. The use of bioreactors and controlled fermentation parameters ensures consistent production of this compound .
Chemical Reactions Analysis
Types of Reactions
Reticulol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the this compound molecule.
Substitution: Substitution reactions can introduce new functional groups into the this compound structure
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include various this compound derivatives with modified functional groups. These derivatives can exhibit different biological activities and properties compared to the parent compound .
Scientific Research Applications
Reticulol has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound for studying isocoumarin derivatives and their chemical properties.
Biology: this compound’s ability to inhibit cyclic adenosine monophosphate phosphodiesterase and DNA topoisomerase I makes it a valuable tool for studying cellular signaling pathways and DNA replication.
Medicine: this compound’s cytotoxicity against cancer cell lines has led to its investigation as a potential anticancer agent.
Mechanism of Action
Reticulol exerts its effects by inhibiting cyclic adenosine monophosphate phosphodiesterase and DNA topoisomerase I. By inhibiting cyclic adenosine monophosphate phosphodiesterase, this compound increases the levels of cyclic adenosine monophosphate in cells, which can affect various cellular processes. Inhibition of DNA topoisomerase I interferes with DNA replication and transcription, leading to cytotoxic effects on cancer cells .
Comparison with Similar Compounds
Similar Compounds
Bireticulol: A dimeric isocoumarin derived from this compound, exhibiting similar cytotoxic effects against cancer cell lines.
8-Hydroxy-6,7-dimethoxy-3-methyl isocoumarin: A closely related derivative with similar biological activities.
Uniqueness
This compound’s unique combination of cyclic adenosine monophosphate phosphodiesterase and DNA topoisomerase I inhibition sets it apart from other isocoumarin derivatives. Its potent cytotoxicity against specific cancer cell lines and antifungal activity make it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
6,8-dihydroxy-7-methoxy-3-methylisochromen-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O5/c1-5-3-6-4-7(12)10(15-2)9(13)8(6)11(14)16-5/h3-4,12-13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LREZRXWUEZCZRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(C(=C2C(=O)O1)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50180881 | |
Record name | Reticulol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50180881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26246-41-3 | |
Record name | Reticulol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026246413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Reticulol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294978 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Reticulol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50180881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RETICULOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2RA5C4YRR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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